Specific Scientific Field: This application falls under the field of Biochemistry .
Summary of the Application: Tyrphostin B48 is used as a tyrosine kinase inhibitor to study its effects on the activation of the Aryl Hydrocarbon Receptor (AhR). AhR is a transcription factor activated by dioxin and related xenobiotics .
Methods of Application: In this study, the inhibitory mechanisms of Tyrphostin B48 on AhR activation were analyzed in human Caco-2 cells. The effects of Tyrphostin B48 on endogenous tyrosine kinase activity were evaluated by detecting alterations in the tyrosine phosphorylation states of cellular proteins .
Results or Outcomes: This suggests that Tyrphostin B48 can suppress the transcriptional activation of AhR .
Specific Scientific Field: This application is in the field of Neuroimmunology .
Summary of the Application: Tyrphostin B48 is being studied as a potential treatment for Multiple Sclerosis (MS). B cells play a central role in the pathogenesis of MS, and Bruton’s tyrosine kinase (BTK), a critical molecule in intracellular signaling from the receptor of B cells, is a target of Tyrphostin B48 .
Methods of Application: The structure, signaling, and roles of BTK are reviewed among the different inhibitors assayed in animal models of MS and clinical trials .
Tyrphostin B48 is a synthetic compound classified as a tyrosine kinase inhibitor. Its chemical formula is C₁₆H₁₂N₂O₃, and it has a molecular weight of approximately 280.28 g/mol. This compound is part of a larger family of tyrphostins, which were initially developed for their potential anticarcinogenic properties. Tyrphostin B48 specifically targets various receptor tyrosine kinases, playing a significant role in cellular signaling pathways that regulate growth and differentiation .
Tyrphostin B48 functions as a tyrosine kinase inhibitor []. Tyrosine kinases are enzymes that transfer a phosphate group from ATP (adenosine triphosphate) to tyrosine residues on proteins, activating various cellular processes. Tyrphostin B48 binds to the ATP-binding pocket of tyrosine kinases, preventing ATP binding and subsequent phosphorylation. This inhibition disrupts downstream signaling pathways regulated by the targeted tyrosine kinase [].
Tyrphostin B48 exhibits notable biological activity, particularly in its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has been shown to protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases . Additionally, this compound has demonstrated effects on insulin release regulation and modulation of cellular responses to growth factors, highlighting its potential therapeutic applications in metabolic disorders and cancer treatment .
Tyrphostin B48 has several applications in biomedical research and potential therapeutic contexts:
Interaction studies involving Tyrphostin B48 have revealed its potential to modulate various biological pathways by interacting with different proteins and receptors. For instance, it has been shown to alter insulin signaling pathways in pancreatic cells, which could lead to improved understanding and treatment strategies for diabetes . Additionally, studies have explored its interactions with other tyrosine kinase inhibitors, providing insights into combination therapies that may enhance efficacy against resistant cancer types .
Tyrphostin B48 belongs to a broader class of compounds known as tyrphostins, which share structural similarities but differ in their specific biological activities and selectivity profiles. Here are some similar compounds:
| Compound | Target Kinase | Primary Application | Unique Feature |
|---|---|---|---|
| Tyrphostin B48 | Multiple receptor tyrosine kinases | Cancer therapy, neuroprotection | Broad-spectrum inhibition |
| Tyrphostin A25 | Epidermal growth factor receptor | Cancer research | Specificity towards epidermal growth factor receptor |
| Tyrphostin AG 1478 | Epidermal growth factor receptor | Receptor signaling studies | High selectivity for epidermal growth factor receptor |
| Genistein | Various kinases | Cancer research | Natural compound with additional antioxidant properties |
Tyrphostin B48 stands out due to its broad-spectrum activity against multiple receptor tyrosine kinases and its unique protective effects against oxidative stress, making it a versatile candidate for further research and application in both oncology and neurobiology .
The synthesis of Tyrphostin B48 follows the established paradigm of benzylidenemalononitrile derivative formation, which represents a cornerstone methodology in the development of protein tyrosine kinase inhibitors. The historical development of tyrphostin synthesis can be traced back to the foundational work in the late 1980s, when the systematic exploration of protein tyrosine kinase inhibitors led to the discovery of this important class of compounds [1].
The classical synthetic approach for Tyrphostin B48 utilizes the Knoevenagel condensation reaction between 3,4-dihydroxybenzaldehyde and phenylcyanoacetamide. This fundamental transformation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by elimination of water to form the characteristic benzylidenemalononitrile structure [2] [1]. The reaction mechanism proceeds through enolate formation from the cyanoacetamide derivative, which subsequently attacks the aldehyde carbonyl carbon, forming a β-hydroxyl intermediate that eliminates water under basic conditions to yield the desired α,β-unsaturated compound [3].
Early synthetic modifications focused on optimizing reaction conditions and exploring alternative condensation protocols. The traditional approach employed basic catalysts such as piperidine, pyrrolidine, or ammonium acetate in organic solvents like ethanol or methanol under reflux conditions [4]. These methods typically achieved yields in the range of 60-80%, with reaction times extending from several hours to overnight [2].
Significant synthetic improvements emerged through the development of solid-phase synthesis methodologies. A notable advancement was the creation of a 432-member tyrphostin library using solid-phase organic synthesis with radiofrequency memory identification tags [5]. This approach utilized 432 reactors, each equipped with unique identification systems, enabling the production of discrete compounds through a series of 29 parallel reactions. The directed sorting methodology allowed for efficient synthesis of multiple tyrphostin analogs, with 88% of library members obtained in quantities between 5 and 19 milligrams [5].
Parallel solution-phase synthesis approaches have also been developed for targeted tyrphostin libraries. These methods combined semi-automation with elegant synthetic strategies to produce symmetrical tyrphostin compound libraries, typically comprising 12 compounds per library [6]. The approach demonstrated particular effectiveness in generating analogs with varying substitution patterns, leading to the discovery of potent growth inhibitors with micromolar activities against colorectal carcinoma and renal carcinoma cell lines [6].
| Synthesis Method | Reaction Conditions | Yield Range | Advantages | Reference |
|---|---|---|---|---|
| Classical Knoevenagel Condensation | Basic catalyst, heat, organic solvent | 60-80% | Well-established, reliable | [2] [1] [4] |
| Microwave-Assisted Synthesis | 320 W, 50 seconds, solvent-free | 85-95% | Fast reaction, high yield | [7] |
| Ultrasonic-Assisted Synthesis | Room temperature, 5-7 minutes | 90-95% | Green conditions, short time | [7] [8] |
| Solid-Phase Synthesis | Polymer support, multiple cycles | 70-88% | Automated, parallel synthesis | [5] [6] |
| Green Chemistry Approach | Solvent-free, ambient temperature | 80-95% | Environmentally friendly | [7] [9] |
The mechanochemical approach represents another significant modification in tyrphostin synthesis. This solvent-free methodology employs mechanical force to initiate and drive chemical transformations at ambient temperature [10]. When applied to the synthesis of benzylidenemalononitrile derivatives, mechanochemical mixing demonstrated the ability to produce high-purity products without the need for organic solvents or elevated temperatures [10].
The evolution toward environmentally sustainable synthesis of Tyrphostin B48 reflects the broader movement in pharmaceutical chemistry toward green methodologies. Green chemistry principles have been systematically applied to tyrphostin synthesis, resulting in significant improvements in environmental impact, energy efficiency, and atom economy [7] [9].
Microwave-assisted synthesis represents a paradigmatic green chemistry approach for Tyrphostin B48 production. This methodology employs electromagnetic radiation at 320 watts for remarkably short reaction times of 50 seconds under solvent-free conditions [7]. The microwave-induced acceleration of the Knoevenagel condensation reaction achieves yields ranging from 85-95%, substantially higher than conventional thermal methods [7]. The enhanced reaction rates result from selective heating of polar molecules, leading to more efficient energy transfer and reduced side product formation [7].
Ultrasonic-assisted synthesis provides another exemplary green chemistry approach for sustainable Tyrphostin B48 production. This methodology utilizes acoustic cavitation phenomena to promote chemical transformations at ambient temperature within 5-7 minutes [7] [8]. The ultrasonic method demonstrates exceptional atom economy and eliminates the need for organic solvents, aligning with multiple green chemistry principles [7]. Comparative studies have shown that ultrasonic synthesis achieves yields of 90-95% while significantly reducing reaction times compared to conventional thermal methods [7].
The solvent-free approach represents a fundamental advancement in green tyrphostin synthesis. This methodology employs neat reaction conditions where reactants are mixed without additional solvents, relying on the inherent reactivity of the starting materials [7] [10]. The elimination of organic solvents addresses multiple environmental concerns, including volatile organic compound emissions, waste generation, and energy requirements for solvent recovery [9]. Solvent-free synthesis of benzylidenemalononitrile derivatives has been successfully demonstrated using ammonium acetate as a catalyst under ambient temperature conditions [7].
Biocatalytic approaches represent an emerging frontier in green tyrphostin synthesis, although specific applications to Tyrphostin B48 remain limited in the current literature. The broader field of green chemistry has demonstrated the potential for enzymatic catalysis in organic synthesis, offering advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact [9]. Enzyme-catalyzed transformations operate under physiological conditions, eliminating the need for harsh chemicals or extreme temperatures [9].
The application of heterogeneous catalysis to tyrphostin synthesis provides another avenue for sustainable production. Metal-organic frameworks and other solid catalysts offer advantages in terms of catalyst recovery and reuse, reducing waste generation and improving overall process economics [8] [11]. Recent developments in this area include the use of titanium and zinc-modified hydrotalcite catalysts for the synthesis of benzylidenemalononitrile derivatives, achieving high conversion rates under mild conditions [3].
Room temperature ionic liquids represent an innovative approach to green tyrphostin synthesis, although specific applications to Tyrphostin B48 synthesis require further investigation. These designer solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable chemical properties [9]. The use of ionic liquids can potentially eliminate volatile organic compound emissions while providing recyclable reaction media [9].
The purification of Tyrphostin B48 requires sophisticated analytical and preparative techniques due to the compound's specific physicochemical properties and the presence of potential synthetic impurities. The optimization of purification protocols directly impacts both the yield and purity of the final product, making this aspect critical for efficient production [12].
Liquid-liquid extraction represents the primary purification approach for Tyrphostin B48 following synthesis. The method typically employs ethyl acetate extraction from aqueous reaction mixtures, taking advantage of the compound's moderate lipophilicity [12]. The extraction protocol involves adding 500 microliters of acetonitrile with 0.1% formic acid to reaction samples, followed by vortexing and centrifugation at 13,500 relative centrifugal force at 4°C for 10 minutes [12]. This approach achieves effective separation of the desired product from water-soluble impurities and catalyst residues [12].
Crystallization techniques provide essential purification steps for achieving high-purity Tyrphostin B48. The standard recrystallization protocol employs a mixture of n-hexane and ethyl acetate as the solvent system [13] [3]. The process involves dissolving the crude product in ethyl acetate followed by gradual addition of n-hexane to induce crystallization [13]. This approach exploits the differential solubility of Tyrphostin B48 and potential impurities, resulting in improved product purity [13].
The crystallization process can be optimized through careful control of temperature, concentration, and solvent composition. Slow cooling from elevated temperatures promotes the formation of high-quality crystals with improved purity profiles [10]. The use of seed crystals can further enhance crystallization efficiency and control crystal morphology [10].
High-performance liquid chromatography represents the gold standard for both analytical characterization and preparative purification of Tyrphostin B48. Reverse-phase chromatography using C18 columns provides excellent resolution for tyrphostin derivatives [12]. The mobile phase typically consists of water-acetonitrile gradients with formic acid or acetic acid modifiers to optimize peak shape and retention [12].
Advanced chromatographic techniques including ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry enable high-resolution separation and characterization of Tyrphostin B48 and related compounds [14]. The method employs a BEH C18 column with gradient elution using 0.1% formic acid in water and acetonitrile as mobile phases [14]. This approach achieves limits of quantification as low as 1 nanogram per milliliter, enabling precise analytical control [12].
Column chromatography using silica gel provides an effective purification method for larger-scale preparations. The mobile phase typically consists of hexane-ethyl acetate mixtures with ratios optimized based on the specific impurity profile [13]. Thin-layer chromatography monitoring enables real-time assessment of separation efficiency and fraction collection [7] [3].
Yield optimization strategies encompass multiple aspects of the synthetic and purification processes. Reaction parameter optimization includes careful control of reactant stoichiometry, catalyst loading, temperature, and reaction time [3]. Studies have demonstrated that molar ratios of aldehyde to malononitrile derivatives significantly impact both yield and selectivity [3].
Temperature optimization represents a critical factor in yield maximization. While elevated temperatures can accelerate reaction rates, they may also promote side reactions and product decomposition [3]. Optimal temperatures are typically determined through systematic screening, with many successful syntheses occurring in the 60-80°C range [3].
Catalyst selection and loading optimization directly impact both reaction efficiency and yield. Ammonium acetate has emerged as an effective catalyst for tyrphostin synthesis, with optimal loadings typically in the range of pinch quantities to 10 milligrams per reaction [7] [13]. The catalyst promotes enolate formation while minimizing competing side reactions [3].
Solvent optimization, where applicable, involves screening various systems to identify conditions that maximize yield while minimizing impurity formation. Ethyl acetate has demonstrated superior performance compared to methanol and toluene in terms of both conversion and selectivity [3]. The choice of solvent impacts reaction kinetics, product solubility, and purification requirements [3].
The structure-activity relationship analysis of Tyrphostin B48 provides fundamental insights into the molecular determinants of epidermal growth factor receptor kinase inhibition and establishes design principles for optimization of biological activity. These studies have systematically evaluated how specific structural features contribute to the compound's potent tyrosine kinase inhibitory properties [2] [15].
The 3,4-dihydroxyphenyl ring system represents the most critical structural element for biological activity. Structure-activity relationship studies have demonstrated that the presence of hydroxyl groups at the 3 and 4 positions of the phenyl ring is essential for high-affinity binding to the epidermal growth factor receptor kinase domain [2]. The enhancement in inhibitory activity correlates directly with the number of hydroxyl groups present on the aromatic ring system, with compounds containing 3,4,5-trihydroxy substitution patterns achieving IC50 values in the 1-5 micromolar range [2].
Systematic variation of hydroxyl group positioning has revealed the specificity requirements for optimal activity. The meta and para positioning of hydroxyl groups relative to the benzylidene linkage provides the ideal geometry for interaction with the receptor binding site [2]. Alternative hydroxyl positioning patterns result in significant reductions in activity, demonstrating the stringent geometric requirements for effective protein-ligand interactions [2].
The cyano group positioned alpha to the benzylidene double bond constitutes another critical pharmacophore element. This electron-withdrawing group contributes to the electrophilic character of the molecule and facilitates crucial interactions within the receptor active site [2] [15]. Structure-activity relationship studies have shown that the cyano group is absolutely required for sub-micromolar activity, with its removal or replacement resulting in dramatic losses in potency [2].
The N-phenyl amide moiety provides moderate but significant contributions to overall biological activity. While not as critical as the hydroxylated aromatic ring or cyano group, the phenyl amide substituent can influence activity by factors of 10-100 fold depending on substitution patterns [2] [4]. The amide linkage itself appears to be important for maintaining appropriate molecular geometry and providing hydrogen bonding capabilities [2].
Double bond stereochemistry plays a crucial role in determining biological activity. The E-configuration of the benzylidene double bond is required for optimal activity, with Z-isomers demonstrating significantly reduced potency [2]. This stereochemical requirement reflects the specific geometric constraints imposed by the receptor binding site and highlights the importance of conformational considerations in drug design [2].
Heteroaromatic substitutions have been systematically explored to understand the impact of alternative ring systems on biological activity. Studies involving quinoline, pyridine, imidazole, and thiophene-containing analogs have revealed that heteroaromatic replacements generally result in reduced epidermal growth factor receptor selectivity [2] [4]. Compounds incorporating these heteroaromatic modifications typically exhibit IC50 values in the 56-77 micromolar range, representing substantial reductions in potency compared to the hydroxylated benzyl derivatives [2].
| Structural Feature | Effect on Activity | IC₅₀ Impact | Reference |
|---|---|---|---|
| 3,4-Dihydroxyphenyl ring | Essential for EGFR binding | 1-5 μM range achieved | [2] [15] |
| Cyano group (α-position) | Critical for kinase inhibition | Required for sub-μM activity | [2] [15] |
| N-phenyl amide group | Moderate contribution to activity | 10-100 fold activity difference | [2] [4] |
| Double bond configuration (E) | Required for optimal activity | Trans isomer less active | [2] |
| Hydroxyl group number | Increased activity with more OH groups | Activity enhancement observed | [2] [4] |
| Heteroaromatic substitutions | Reduced EGFR selectivity | 56-77 μM (reduced activity) | [2] [4] |
The exploration of S-aryl substitutions in the 5-position meta to the malononitrile moiety has provided insights into structure-activity relationships for related tyrphostin analogs. These modifications have demonstrated the potential for achieving selectivity between epidermal growth factor receptor and HER-2 kinase, with certain S-aryl tyrphostins showing discrimination factors of nearly two orders of magnitude in favor of HER-2 kinase [15].
Conformational analysis has revealed the importance of molecular flexibility and rigidity in determining biological activity. The benzylidene linkage provides sufficient conformational freedom to allow optimal receptor binding while maintaining the spatial relationships necessary for key pharmacophore interactions [15]. Overly rigid analogs may fail to achieve optimal binding conformations, while excessively flexible molecules may suffer from entropic penalties upon binding [15].
The relationship between protein binding and biological activity has been systematically investigated for tyrphostin derivatives. Studies have demonstrated that protein binding can significantly modulate the apparent selectivity of tyrphostins for growth factor-stimulated versus serum-stimulated cellular responses [16]. Highly protein-bound tyrphostins exhibit apparent selectivity for transforming growth factor alpha-stimulated processes, while weakly protein-bound analogs show more general inhibitory effects [16].
Quantitative structure-activity relationship modeling has been employed to develop predictive models for tyrphostin activity. Three-dimensional quantitative structure-activity relationship studies of benzylidene malononitrile tyrphostins as epidermal growth factor receptor and HER-2 kinase inhibitors have provided computational frameworks for understanding molecular recognition patterns [17]. These studies enable the rational design of new analogs with predicted activity profiles and guide synthetic efforts toward the most promising structural modifications [17].
Tyrphostin B48 exhibits distinctive solubility characteristics that reflect its molecular structure and physicochemical properties. The compound demonstrates limited water solubility, with experimental measurements indicating a water solubility of approximately 0.0338 mg/mL [1]. This relatively low aqueous solubility is consistent with the compound's lipophilic nature, as evidenced by its calculated logarithmic partition coefficient values.
The octanol-water partition coefficient (LogP) for Tyrphostin B48 has been computationally determined using both ALOGPS and Chemaxon prediction algorithms, yielding values in the range of 2.76 to 2.78 [1]. These LogP values indicate that the compound exhibits moderate lipophilicity, positioning it within an optimal range for cellular membrane permeability while maintaining sufficient aqueous solubility for biological activity. The calculated logarithmic solubility parameter (LogS) of -3.9 [1] further corroborates the compound's limited water solubility characteristics.
Solubility studies in organic solvents reveal significantly enhanced dissolution properties. In dimethyl sulfoxide (DMSO), Tyrphostin B48 achieves a solubility of 14 mg/mL, equivalent to 49.95 mM concentration [2]. Ethanol provides moderate solubility with measured values of 1.4 mg/mL (5 mM) [2]. These solvent compatibility data are crucial for formulation development and experimental design considerations.
The molecular architecture of Tyrphostin B48 contributes to its solubility profile through specific structural features. The compound possesses a polar surface area of 93.35 Ų [1], with three hydrogen bond donor sites and four hydrogen bond acceptor sites [1]. This hydrogen bonding capacity influences both intermolecular interactions and solvent compatibility, directly impacting the compound's dissolution behavior in different media.
Thermal characterization of Tyrphostin B48 reveals important stability parameters for handling and storage protocols. The compound exhibits a well-defined melting point of 249°C [3], indicating good thermal stability under normal ambient conditions. This relatively high melting point suggests strong intermolecular interactions within the crystalline structure, contributing to the compound's overall physical stability.
Predicted thermal properties include a boiling point of 586.9 ± 50.0°C [4], although this value represents computational estimation rather than experimental measurement. The predicted density of 1.416 ± 0.06 g/cm³ [4] provides additional insight into the compound's physical characteristics and crystalline packing efficiency.
Thermal stability assessments demonstrate that Tyrphostin B48 remains stable under recommended storage conditions [4] [5]. The compound can be stored at temperatures ranging from -20°C to room temperature without significant degradation [4] [3] [5]. Long-term storage at -20°C is preferred for extended stability, while short-term storage at 2-8°C under refrigerated conditions is acceptable for routine laboratory use [3].
Differential scanning calorimetry studies would provide more detailed thermal transition information, including glass transition temperatures and thermal decomposition profiles. However, such comprehensive thermal analysis data are not extensively documented in the current literature for Tyrphostin B48, representing an area for future characterization efforts.
The pH-dependent behavior of Tyrphostin B48 is characterized by its acid-base equilibrium properties and susceptibility to hydrolytic degradation. Computational predictions indicate that the compound possesses a strongest acidic pKa of 8.43 ± 0.35 [4] [1], primarily associated with the phenolic hydroxyl groups present in the 3,4-dihydroxyphenyl moiety. The strongest basic pKa value is predicted to be -3 [1], indicating that the compound does not exhibit significant basic character under physiological conditions.
At physiological pH (7.4), Tyrphostin B48 maintains a neutral charge state [1], which influences its membrane permeability and biological activity. The compound's ionization state varies with pH changes, affecting its solubility, stability, and pharmacological properties. The relatively high acidic pKa value suggests that the phenolic groups remain largely protonated under mildly acidic to neutral conditions.
Degradation pathway analysis reveals that Tyrphostin B48, like other tyrphostin compounds, is susceptible to hydrolysis in aqueous solutions [6]. The hydrolytic stability is influenced by pH conditions, with accelerated degradation observed under extreme pH values. Studies on related tyrphostin compounds, such as tyrphostin 23, have demonstrated that degradation products can form through oxidative processes, particularly affecting the catechol moiety [7].
The presence of water in solution formulations may accelerate hydrolytic degradation processes [6], necessitating careful consideration of storage conditions and solution preparation protocols. Stability studies indicate that solutions prepared in DMSO exhibit enhanced stability compared to aqueous formulations, particularly when stored under frozen conditions.
Acute Toxic;Irritant